molecular formula C15H22N2O10S2 B14013473 Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate CAS No. 23721-22-4

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

Cat. No.: B14013473
CAS No.: 23721-22-4
M. Wt: 454.5 g/mol
InChI Key: MDWAUGBOVGJDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a synthetic nitroaromatic compound designed for advanced research in Gene-Directed Enzyme Prodrug Therapy (GDEPT). This lipophilic prodrug is structurally related to the SN29176 scaffold, a class of compounds developed to improve upon earlier hypoxia-activated prodrugs like PR-104A . Its core research value lies in its potential for targeted cancer therapy. The compound is engineered to be activated specifically by exogenous bacterial nitroreductase (NTR) enzymes, such as E. coli NfsA . Upon enzymatic reduction of its nitro group, a potent DNA-crosslinking nitrogen mustard moiety is released, leading to cytotoxic DNA damage and cell death . A key feature of this lipophilic analogue is the potential for an enhanced bystander effect. Increased lipophilicity is correlated with improved diffusion of the activated cytotoxic metabolites, enabling them to kill neighboring cancer cells that lack the activating enzyme. This is critical for overcoming the challenge of non-uniform gene delivery in gene therapy applications . Furthermore, compounds in this series have been designed to resist off-target activation by human aldo-keto reductase 1C3 (AKR1C3), which may contribute to an improved therapeutic index by reducing off-target toxicity . This product is intended for research purposes to investigate novel enzyme/prodrug systems for cancer treatment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23721-22-4

Molecular Formula

C15H22N2O10S2

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate

InChI

InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3

InChI Key

MDWAUGBOVGJDHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with ethyl 5-amino-2-nitrobenzoate or a closely related intermediate. This compound can be prepared by known nitration and esterification reactions of benzoic acid derivatives, as documented in classical organic synthesis literature (e.g., Journal of the American Chemical Society, 1925; Organic Syntheses, 1941).

Conversion to Methylsulfonyl Esters

The hydroxyethyl groups are then converted to methylsulfonyl (mesylate) esters by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This step is crucial to introduce good leaving groups for subsequent biological activity.

  • Reaction conditions typically involve low temperatures (0 to 5°C) to control the reaction rate and minimize side reactions.
  • Solvents such as dichloromethane or chloroform are preferred for their inertness and ability to dissolve both reactants.

Purification and Characterization

After completion of the mesylation, the product is purified by standard chromatographic techniques or recrystallization. Characterization includes:

  • NMR spectroscopy to confirm substitution patterns.
  • Mass spectrometry to verify molecular weight.
  • Elemental analysis for purity.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvents Temperature Range Notes
Amino group substitution 2-chloroethanol, potassium tert-butoxide DMF, acetone 0°C to 40°C Base catalysis enhances nucleophilicity
Mesylation of hydroxy groups Methanesulfonyl chloride, triethylamine DCM, chloroform 0°C to 5°C Controlled addition to avoid overreaction
Esterification (if needed) Ethanol, acid catalyst (e.g., sulfuric acid) Ethanol Reflux (~78°C) To form ethyl ester from acid precursor

Research Findings and Source Diversity

  • Patent literature (WO2013186792A2) details processes involving similar nitrobenzoate derivatives, emphasizing the use of potassium tert-butoxide in polar aprotic solvents for nucleophilic substitutions and mesylation steps.
  • Peer-reviewed studies on nitrobenzamide prodrugs for cancer gene therapy (PMC article on nitroaromatic prodrugs) provide insights into the importance of lipophilic substituents like methylsulfonyl esters for prodrug activation and therapeutic efficacy.
  • Classical organic synthesis references support the preparation of nitrobenzoate esters and functional group transformations necessary for this compound's synthesis.

Summary Table of Preparation Methods

Stage Description Key Reagents Conditions Outcome
Starting material synthesis Preparation of ethyl 5-amino-2-nitrobenzoate Nitration, esterification agents Standard nitration and esterification Nitrobenzoate ester with amino group
Amino substitution Installation of bis(2-hydroxyethyl)amino 2-chloroethanol, base (KOtBu) 0–40°C, polar aprotic solvent Bis(2-hydroxyethyl)amino substituted nitrobenzoate
Mesylation Conversion of hydroxy groups to methylsulfonyl esters Methanesulfonyl chloride, base 0–5°C, DCM or chloroform Bis{2-[(methylsulfonyl)oxy]ethyl}amino derivative
Purification and characterization Chromatography, NMR, MS Various Ambient Pure, characterized final compound

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Reagent/ConditionsProductOutcome/Applications
Sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 7–9)Amine (-NH₂) derivativeGenerates aromatic amines for further functionalization
Catalytic hydrogenation (H₂/Pd-C in EtOH)Hydroxylamine (-NHOH) intermediateProduces intermediates for prodrug activation

Reduction kinetics depend on solvent polarity and temperature, with complete conversion typically achieved within 2–4 hours at 25–50°C .

Nucleophilic Substitution at Sulfonate Esters

The methylsulfonyloxy (MsO-) groups are susceptible to nucleophilic displacement:

NucleophileConditionsProduct
Primary amines (e.g., NH₃, alkylamines)DMF, 60–80°C, 12–24 hBis-aminoethyl derivatives
Thiols (e.g., HS-R)K₂CO₃ in THF, room temperatureThioether-linked analogs
Azide (NaN₃)DMSO, 100°C, 6 hAzide-functionalized intermediates

Substitution occurs regioselectively at the sulfonate sites, retaining the nitro and ester groups .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductNotes
1M NaOH in H₂O/EtOH (reflux, 4 h)5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoic acidQuantitative yield (>95%)
HCl (conc.) in dioxane (60°C, 8 h)Same carboxylic acidSlower kinetics compared to basic hydrolysis

Hydrolyzed products exhibit enhanced solubility in polar solvents, enabling bioconjugation strategies .

Biological Activation via Nitroreductases

In pharmacological contexts, this compound acts as a hypoxia-activated prodrug. Enzymatic reduction by nitroreductases (e.g., NfsA_Ec) generates cytotoxic metabolites:

Enzyme SystemMetaboliteBiological Effect
NfsA_Ec (E. coli nitroreductase)Hydroxylamine and subsequent alkylating speciesSelective cytotoxicity in hypoxic tumor cells
AKR1C3 (human aldo-keto reductase)Limited activation observedEnables tumor-selective targeting

3D multicellular assays demonstrate metabolite diffusion efficiency correlates with prodrug lipophilicity .

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 150°C, releasing SO₂ and NOₓ gases .

  • UV irradiation : Nitro group photolysis generates reactive oxygen species (ROS), useful in photodynamic therapy research .

Comparative Reactivity Table

Functional GroupReactivity Ranking (1 = most reactive)Dominant Reaction Pathways
Nitro (-NO₂)1Reduction, enzymatic activation
Sulfonate esters2Nucleophilic substitution
Ethyl ester3Hydrolysis

This compound’s versatility in organic synthesis and prodrug design underscores its importance in medicinal chemistry. Controlled reduction and substitution reactions enable tailored derivatives, while enzymatic activation mechanisms support therapeutic applications in targeted cancer therapy .

Scientific Research Applications

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that exert different biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion compare Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate with structurally related nitrobenzoates and sulfonamide/ester derivatives.

Compound Name Key Functional Groups Applications/Properties References
This compound (Target Compound) Nitro group, bis(methylsulfonyloxyethyl)amino, ethyl ester Hypothesized use in alkylation reactions or as a reactive intermediate; limited direct data N/A
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Sulfonylurea bridge, triazine ring, methyl ester Herbicide (inhibits acetolactate synthase in plants)
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1) Cyano-substituted biphenyl, nitro group, ethyl ester Intermediate in organic synthesis (e.g., for dyes or pharmaceuticals)
Ethyl 4-[Bis(2-chloroethyl)amino]phenyl-substituted benzoate derivatives Chloroethylamino groups, nitro or bromo substituents, ethyl ester Historical use in alkylating agents (e.g., chemotherapeutic precursors)

Key Observations:

Functional Group Diversity: The target compound’s bis(methylsulfonyloxyethyl)amino group distinguishes it from sulfonylurea herbicides like metsulfuron-methyl, which rely on a triazine-sulfonylurea scaffold for herbicidal activity . Its mesyloxy groups contrast with the chloroethyl groups in alkylating agents (e.g., nitrogen mustard analogs) , which are more reactive but less stable. Compared to CAS 136285-67-1 (a nitrobenzoate with a cyano-biphenyl moiety) , the target compound lacks aromatic π-system extensions, suggesting divergent reactivity (e.g., electrophilic vs. nucleophilic pathways).

Reactivity and Stability: The methylsulfonyloxy groups are less hydrolytically labile than chloroethyl groups (e.g., in alkylating agents) but more reactive than simple hydroxyethyl or methoxy substituents. This balance may make the compound suitable for controlled-release applications.

Potential Applications: Unlike metsulfuron-methyl , the target compound lacks a sulfonylurea bridge, precluding herbicidal activity via ALS inhibition. Instead, its mesyloxy groups suggest utility in cross-coupling reactions or as a bifunctional linker in prodrug design. Compared to ethyl 4-[bis(2-chloroethyl)amino] benzoates , the target compound’s sulfonate esters may reduce toxicity while retaining leaving-group efficiency.

Notes

  • Evidence Limitations : The cited materials (2001–2025) lack direct data on the target compound, necessitating inferences from structural analogs.
  • Safety Considerations: Methylsulfonyloxy groups may pose handling risks (e.g., irritancy) compared to non-sulfonated analogs.
  • Industrial Relevance: Agrochemical manufacturers may prioritize sulfonylureas over nitrobenzoate derivatives due to established efficacy, highlighting a niche for novel intermediates like the target compound.

Biological Activity

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate, with the CAS number 23721-22-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C15H22N2O10S2C_{15}H_{22}N_{2}O_{10}S_{2}, indicating a complex structure that contributes to its biological properties. The presence of nitro and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Research indicates that compounds with similar structures often act through mechanisms such as:

  • Inhibition of DNA repair : Nitro-containing compounds can induce DNA damage, leading to apoptosis in cancer cells.
  • Microtubule destabilization : Some derivatives have shown the ability to inhibit microtubule assembly, disrupting mitotic processes in cancer cells.
  • Hypoxia-selective cytotoxicity : Certain nitroaromatic compounds exhibit enhanced cytotoxic effects under hypoxic conditions, a common feature in solid tumors.

Anticancer Activity

In various studies, this compound has demonstrated promising anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction
A549 (Lung Cancer)15Microtubule destabilization
HeLa (Cervical)12DNA damage and repair inhibition

Case Studies

  • Combination Therapy : In a study evaluating the compound's efficacy in combination with standard chemotherapeutics, it was found to enhance the anticancer effects of doxorubicin in hypoxic tumor models. This suggests that this compound could be a valuable adjunct in cancer treatment regimens.
  • Preclinical Trials : Preclinical trials have indicated that this compound can significantly reduce tumor size in xenograft models when administered alongside radiotherapy, highlighting its potential as a radiosensitizer.

Toxicity and Safety Profile

While promising, the safety profile of this compound must be assessed thoroughly. Early-stage toxicity studies suggest manageable side effects; however, further clinical trials are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and esterification. Key steps include:

  • Sulfonation : Reacting nitrobenzoate precursors with methylsulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:1) for intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.2 ppm for methylsulfonyl and ethoxy groups) .

Q. How can structural ambiguity in the nitro and sulfonate groups be resolved?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and confirms nitro group orientation.
  • FT-IR spectroscopy : Identifies symmetric/asymmetric S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 502.1234) .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological pH, and what degradation products form?

Methodological Answer:

  • Stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Degradation pathways : Hydrolysis of sulfonate esters generates bis(2-hydroxyethyl)amino derivatives (confirmed by m/z 340.0892 ). Nitro group reduction under anaerobic conditions may produce amine intermediates, detectable via TLC (Rf 0.3–0.4 in ethyl acetate) .

Q. What enzymatic systems metabolize this compound, and how does structural modification alter metabolic rates?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quantify metabolites via UPLC-QTOF.
  • Key enzymes : Aldehyde dehydrogenase (ALDH) activity correlates with sulfonate ester cleavage (kcat ~0.8 min⁻¹). Competitive inhibition assays using disulfiram confirm ALDH involvement .
  • Structural analogs : Replacing methylsulfonyl with trifluoromethanesulfonyl groups reduces metabolic clearance by ~40% due to steric hindrance .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare theoretical NMR shifts (via GIAO method) with experimental data.
  • Solvent effects : Account for DMSO-d6 solvent shifts (e.g., upfield δ 2.5 ppm for residual solvent protons) .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of nitro groups) .

Data Contradiction Analysis

Q. Why do solubility studies in polar solvents (e.g., DMSO vs. methanol) show inconsistencies?

Methodological Answer:

  • Solubility profiling : Use shake-flask method with UV-Vis quantification (λmax 280 nm).
  • Discrepancy sources : DMSO’s high polarity (δH 26.1) solubilizes the compound better (~120 mg/mL) than methanol (~15 mg/mL). Crystallinity differences (amorphous vs. crystalline batches) also affect results .

Q. How to address discrepancies in reported biological activity across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill equation modeling (EC50 ± SEM) across ≥3 replicates.
  • Cell-specific factors : Test ALDH expression (via Western blot) in resistant vs. sensitive lines. For example, RCC lines with ALDH1A1 overexpression show 3-fold higher IC50 values .
  • Media interference : FBS components (e.g., albumin) may sequester the compound, reducing bioavailability. Use charcoal-stripped FBS controls .

Experimental Design Considerations

Q. What controls are essential for assessing photodegradation in UV-vis studies?

Methodological Answer:

  • Light controls : Use quartz cuvettes with monochromatic light (λ 365 nm). Include dark controls (foil-wrapped samples).
  • Radical scavengers : Add ascorbic acid (1 mM) to test ROS-mediated degradation.
  • Quantum yield calculation : Measure absorbance decay (first-order kinetics) and compare with actinometry data .

Q. How to design a structure-activity relationship (SAR) study for nitro group modifications?

Methodological Answer:

  • Analog synthesis : Replace nitro with cyano, trifluoromethyl, or amine groups.
  • Assay endpoints : Measure logP (shake-flask method), cellular uptake (LC-MS/MS), and cytotoxicity (MTT assay).
  • SAR trends : Nitro → cyano substitution increases logP by 0.5 but reduces potency by 50%, suggesting nitro’s electron-withdrawing role is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.